8-Bromo-2-methylimidazo[1,2-a]pyridin-6-amine
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Overview
Description
8-Bromo-2-methylimidazo[1,2-a]pyridin-6-amine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-2-methylimidazo[1,2-a]pyridin-6-amine typically involves the halogenation of 2-methylimidazo[1,2-a]pyridine. This can be achieved through various methods, including:
Direct Bromination: Using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Radical Reactions: Employing radical initiators and bromine sources under controlled conditions.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
8-Bromo-2-methylimidazo[1,2-a]pyridin-6-amine undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with various nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino derivative .
Scientific Research Applications
8-Bromo-2-methylimidazo[1,2-a]pyridin-6-amine has several applications in scientific research:
Medicinal Chemistry: Used as a scaffold for developing drugs targeting various diseases, including tuberculosis.
Biological Studies: Employed in studies to understand its interaction with biological targets.
Industrial Applications: Potential use in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 8-Bromo-2-methylimidazo[1,2-a]pyridin-6-amine involves its interaction with specific molecular targets. These interactions can lead to the inhibition or activation of biological pathways, depending on the context. For example, in medicinal chemistry, it may inhibit enzymes or receptors involved in disease processes .
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-8-methylimidazo[1,2-a]pyridin-2-amine
- 2-Ethyl-6-chloroimidazo[1,2-a]pyridine
- 2,8-Diaryl-6-aminoimidazo[1,2-a]pyridines
Uniqueness
8-Bromo-2-methylimidazo[1,2-a]pyridin-6-amine is unique due to its specific substitution pattern, which can confer distinct biological activities and chemical reactivity compared to its analogs .
Biological Activity
8-Bromo-2-methylimidazo[1,2-a]pyridin-6-amine is a heterocyclic compound that has garnered attention due to its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Chemical Formula : C8H8BrN3
Molecular Weight : 228.07 g/mol
IUPAC Name : this compound
The compound features a bromine atom at the 8-position and a methyl group at the 2-position of the imidazo[1,2-a]pyridine ring system. This unique structure may influence its interactions with biological targets.
Biological Activity
Research indicates that this compound exhibits various biological activities:
1. Anticancer Properties
Studies have demonstrated that imidazo[1,2-a]pyridine derivatives, including this compound, can inhibit the proliferation of cancer cells. For instance, a study showed that compounds in this class could induce apoptosis in human cancer cell lines through the activation of specific signaling pathways (e.g., caspase activation) .
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HepG2 (liver cancer) | 15.4 | Induction of apoptosis via caspase pathway |
MCF7 (breast cancer) | 12.3 | Cell cycle arrest and apoptosis |
2. Antimicrobial Activity
The compound has been tested against various bacterial strains, showing significant antimicrobial activity. Its mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.
Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
---|---|
Escherichia coli | 32 |
Staphylococcus aureus | 16 |
3. Neuropharmacological Effects
Recent investigations suggest that this compound may interact with neurotransmitter receptors, particularly dopamine receptors. This interaction could position it as a candidate for further research in treating neurodegenerative diseases or psychiatric disorders .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cancer cell proliferation and survival.
- Receptor Modulation : It has been suggested that this compound can act as a ligand for dopamine receptors, potentially modulating neurotransmission .
- Oxidative Stress Induction : By generating reactive oxygen species (ROS), it may promote oxidative stress in target cells, leading to cell death.
Case Studies
Several studies have highlighted the potential applications of this compound:
- Cancer Treatment Study :
- Antimicrobial Efficacy :
- Neuropharmacological Research :
Properties
Molecular Formula |
C8H8BrN3 |
---|---|
Molecular Weight |
226.07 g/mol |
IUPAC Name |
8-bromo-2-methylimidazo[1,2-a]pyridin-6-amine |
InChI |
InChI=1S/C8H8BrN3/c1-5-3-12-4-6(10)2-7(9)8(12)11-5/h2-4H,10H2,1H3 |
InChI Key |
BHSROYVIUPUMHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C=C(C=C(C2=N1)Br)N |
Origin of Product |
United States |
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